molecular formula C15H12BrFN2O2 B8480782 N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide CAS No. 2824-08-0

N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide

Cat. No. B8480782
M. Wt: 351.17 g/mol
InChI Key: BLXFTXKUHZKLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07888503B2

Procedure details

A round-bottomed flask was charged with 9H-fluoren-9-ylmethyl [2-({4-bromo-2-[(2-fluorophenyl)carbonyl]phenyl}amino)-2-oxoethyl]carbamate (580 mg) and tetrahydrofuran (15 mL). The mixture was treated with piperidine (1.5 mL) then stirred at room temperature for 1.5 h. After concentrating to an oil, the residue was taken up in methylene chloride and purified by silica gel chromatography to yield N1-{4-bromo-2-[(2-fluorophenyl)carbonyl]phenyl}glycinamide (135 mg) as a white powder. H1 NMR (d6-dmso): 8.42 (d, 1H), 7.82 (dd, 1H), 7.65-7.72 (m, 1H), 7.6 (dt, 1H), 7.52 (m, 1H), 7.33-7.40 (m, 2H), 4.0-6.4 (br s, 2H), 3.20 (s, 2H).
Name
9H-fluoren-9-ylmethyl [2-({4-bromo-2-[(2-fluorophenyl)carbonyl]phenyl}amino)-2-oxoethyl]carbamate
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:29])[CH2:10][NH:11]C(=O)OCC2C3C=CC=CC=3C3C2=CC=CC=3)=[C:4]([C:30]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[F:38])=[O:31])[CH:3]=1.N1CCCCC1>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:29])[CH2:10][NH2:11])=[C:4]([C:30]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[F:38])=[O:31])[CH:3]=1

Inputs

Step One
Name
9H-fluoren-9-ylmethyl [2-({4-bromo-2-[(2-fluorophenyl)carbonyl]phenyl}amino)-2-oxoethyl]carbamate
Quantity
580 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(CNC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)=O)C(=O)C1=C(C=CC=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to an oil
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(CN)=O)C(=O)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.